![molecular formula C12H15N3OS B1341715 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915921-54-9](/img/structure/B1341715.png)
5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the appropriate phenol or thiol derivatives. For instance, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation, condensation, and reduction to yield the final (2-phenylethyl)amines . This method indicates that the synthesis of 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine could similarly involve a multi-step process starting with a dimethylphenol derivative, followed by etherification, and subsequent cyclization to introduce the thiadiazole ring.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and X-ray diffraction, revealing an orthorhombic space group and specific bond lengths and angles . This suggests that the molecular structure of 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine could be similarly elucidated to provide detailed information on its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of thiadiazole compounds can be inferred from their chemical structure and the presence of functional groups. The ibuprofen-thiadiazole hybrid compound, for example, was synthesized via cyclization involving thiosemicarbazide and POCl3 . This indicates that the 1,3,4-thiadiazol-2-amine moiety can participate in cyclization reactions, which could be relevant for the synthesis of 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be predicted based on their molecular structure. The vibrational analysis of the ibuprofen-thiadiazole hybrid compound using FT-IR and FT-Raman spectroscopy, along with quantum chemical calculations, provided insights into the bond character within the thiadiazole ring . Additionally, the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be calculated using density functional theory (DFT), as demonstrated for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These analyses are crucial for understanding the reactivity and potential applications of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and characterization of 1,3,4-thiadiazole derivatives, including analogs similar to the specified compound, have shown significant chemical interest due to their potential biological activities. For instance, a study described the synthesis, antioxidant activities, and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These compounds were evaluated for their potential antioxidant and urease inhibition activities, with some showing excellent antioxidant activity and potent urease inhibitory activities (Khan et al., 2010).
Another study focused on the synthesis of ibuprofen-thiadiazole hybrid compounds, including the vibrational analysis and molecular structure determination of a derivative similar to the compound . This research illustrated the methodological approach to synthesize these hybrids and provided insights into their chemical structure and properties through vibrational analysis and molecular structure studies (Channar et al., 2019).
Biological and Pharmacological Applications
The anticonvulsant activity of novel 1,3,4-thiadiazole derivatives has been investigated, demonstrating the potential of these compounds in protecting against convulsions induced by pentylentetrazole (PTZ) and maximal electroshock (MES) in mice. This research signifies the therapeutic potential of 1,3,4-thiadiazole derivatives in seizure management (Foroumadi et al., 2007).
The antimicrobial and antifungal activities of Schiff bases derived from 1,3,4-thiadiazole compounds have been explored, highlighting their potential in combating microbial infections. Preliminary in vitro tests for these compounds showed good fungicidal activity, suggesting their use in developing new antimicrobial agents (Salimon & Salih, 2010).
Molecular Structure and Interaction Studies
- Quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into the nature of intra- and intermolecular interactions, using crystallographic and QTAIM analysis. Such studies are crucial for understanding the molecular basis of the biological activities of these compounds (El-Emam et al., 2020).
Eigenschaften
IUPAC Name |
5-[2-(2,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-3-4-9(2)10(7-8)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWAPJYIOHBQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589700 |
Source


|
| Record name | 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
915921-54-9 |
Source


|
| Record name | 5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

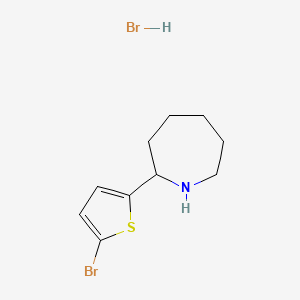
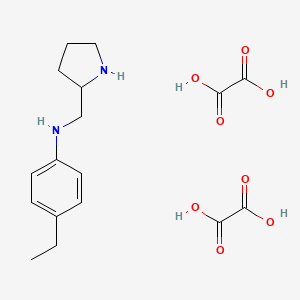
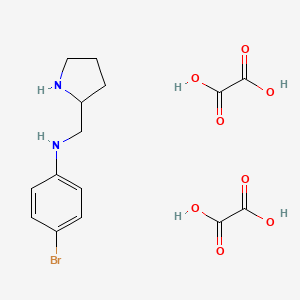

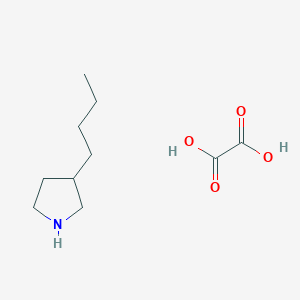

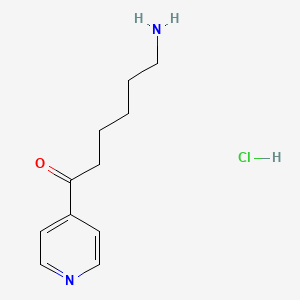



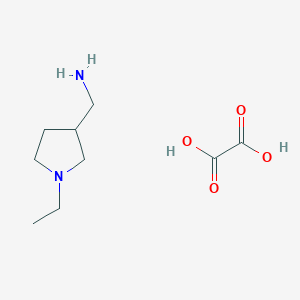
![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)

